4-Bromo-6-fluorobenzo[b]thiophene-2-carboxylic acid
Overview
Description
4-Bromo-6-fluorobenzo[b]thiophene-2-carboxylic acid is a heterocyclic compound with the molecular formula C9H4BrFO2S. It is a derivative of benzo[b]thiophene, featuring bromine and fluorine substituents at the 4 and 6 positions, respectively, and a carboxylic acid group at the 2 position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-6-fluorobenzo[b]thiophene-2-carboxylic acid typically involves multi-step reactions starting from commercially available precursors. One common method includes the bromination and fluorination of benzo[b]thiophene derivatives, followed by carboxylation. The reaction conditions often involve the use of bromine and fluorine sources under controlled temperatures and solvents to ensure selective substitution at the desired positions .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and purification techniques are tailored to minimize costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-6-fluorobenzo[b]thiophene-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The thiophene ring can be oxidized or reduced under specific conditions to yield different derivatives.
Carboxylation and Decarboxylation: The carboxylic acid group can participate in carboxylation and decarboxylation reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Electrophilic Substitution: Reagents like bromine or chlorine in the presence of Lewis acids.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzo[b]thiophene derivatives, while oxidation can produce sulfoxides or sulfones .
Scientific Research Applications
4-Bromo-6-fluorobenzo[b]thiophene-2-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Material Science: The compound is explored for its potential use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Chemical Biology: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Industrial Chemistry: The compound is used in the development of new catalysts and as an intermediate in the synthesis of agrochemicals
Mechanism of Action
The mechanism of action of 4-Bromo-6-fluorobenzo[b]thiophene-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity through halogen bonding and hydrophobic interactions. The carboxylic acid group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its target .
Comparison with Similar Compounds
- 4-Bromo-5-fluorobenzo[b]thiophene-2-carboxylic acid
- 4-Bromo-6-chlorobenzo[b]thiophene-2-carboxylic acid
- 4-Bromo-6-methylbenzo[b]thiophene-2-carboxylic acid
Comparison: 4-Bromo-6-fluorobenzo[b]thiophene-2-carboxylic acid is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. Compared to its analogues, the fluorine atom can enhance the compound’s metabolic stability and lipophilicity, making it a valuable scaffold in drug design. The bromine atom provides a site for further functionalization, allowing for the synthesis of a wide range of derivatives .
Properties
IUPAC Name |
4-bromo-6-fluoro-1-benzothiophene-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrFO2S/c10-6-1-4(11)2-7-5(6)3-8(14-7)9(12)13/h1-3H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXGFZIQMCBVBMJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1SC(=C2)C(=O)O)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrFO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30837225 | |
Record name | 4-Bromo-6-fluoro-1-benzothiophene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30837225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
826995-60-2 | |
Record name | 4-Bromo-6-fluoro-1-benzothiophene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30837225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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